Cas no 782455-03-2 (2-(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl-N-(1-cyano-1,2-dimethylpropyl)acetamide)
2-(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl-N-(1-cyano-1,2-dimethylpropyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- AKOS008906213
- 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide
- AB00981539-01
- SR-01000055807
- SR-01000055807-1
- 782455-03-2
- HMS1715C15
- Z57007923
- EN300-26685842
- 2-(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl-N-(1-cyano-1,2-dimethylpropyl)acetamide
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- Inchi: 1S/C12H17N5O2S/c1-7(2)12(3,6-13)17-10(19)5-20-11-15-8(14)4-9(18)16-11/h4,7H,5H2,1-3H3,(H,17,19)(H3,14,15,16,18)
- InChI Key: WEFCGPITFSBZQS-UHFFFAOYSA-N
- SMILES: S(C1=NC(=CC(N1)=O)N)CC(NC(C#N)(C)C(C)C)=O
Computed Properties
- Exact Mass: 295.11029598g/mol
- Monoisotopic Mass: 295.11029598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 531
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 146Ų
2-(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl-N-(1-cyano-1,2-dimethylpropyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26685527-0.05g |
2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide |
782455-03-2 | 90% | 0.05g |
$212.0 | 2023-09-12 | |
| Enamine | EN300-26685842-0.05g |
2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide |
782455-03-2 | 0.05g |
$212.0 | 2023-05-26 | ||
| Enamine | EN300-26685781-0.05g |
2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide |
782455-03-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl-N-(1-cyano-1,2-dimethylpropyl)acetamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl-N-(1-cyano-1,2-dimethylpropyl)acetamide
Professional Introduction to 2-(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl-N-(1-cyano-1,2-dimethylpropyl)acetamide (CAS No. 782455-03-2)
The compound 2-(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl-N-(1-cyano-1,2-dimethylpropyl)acetamide, identified by its CAS number 782455-03-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a pyrimidine core, combined with sulfanyl and amide functional groups, positions it as a promising candidate for further investigation in drug discovery and development.
Pyrimidine derivatives have long been recognized for their biological significance and role in medicinal chemistry. The core structure of this compound, 6-amino-4-oxo-1,4-dihydropyrimidin-2-yl, is particularly noteworthy as it mimics natural nucleobases found in DNA and RNA. This similarity suggests that the compound may exhibit interactions with biological macromolecules, potentially leading to applications in anticancer, antiviral, or antimicrobial therapies. Recent studies have highlighted the importance of pyrimidine-based scaffolds in developing small-molecule inhibitors targeting various disease pathways.
The sulfanyl group attached to the pyrimidine ring introduces additional reactivity and binding potential. Sulfanyl-containing compounds are known for their ability to engage in hydrogen bonding and hydrophobic interactions, which can enhance binding affinity to biological targets. In particular, the sulfanyl moiety in this molecule may facilitate interactions with enzymes or receptors involved in critical metabolic processes. This feature makes it an attractive scaffold for designing molecules with improved pharmacokinetic properties.
The N-(1-cyano-1,2-dimethylpropyl)acetamide moiety further contributes to the compound's structural complexity and functional diversity. The cyano group can participate in hydrogen bonding and acts as a bioisostere for carbonyl groups, potentially influencing the molecule's solubility and metabolic stability. Meanwhile, the 1,2-dimethylpropyl chain provides steric bulk, which can modulate binding interactions by affecting the conformation of the molecule. Such structural elements are often strategically incorporated to optimize drug-like properties such as lipophilicity and metabolic resistance.
Current research in medicinal chemistry emphasizes the development of multifunctional compounds capable of addressing multiple targets or modulating complex signaling pathways. The compound 2-(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl-N-(1-cyano-1,2-dimethylpropyl)acetamide aligns with this trend by incorporating multiple pharmacophoric elements into a single molecular framework. This design approach has shown promise in generating lead compounds with enhanced therapeutic efficacy and reduced side effects.
Preliminary computational studies have suggested that this molecule may exhibit favorable interactions with enzymes such as kinases or proteases, which are frequently implicated in various diseases. The pyrimidine ring can stack with aromatic residues in protein active sites, while the sulfanyl and amide groups can form hydrogen bonds with polar residues. These interactions could lead to the development of potent inhibitors for therapeutic intervention. Furthermore, the cyano group may participate in coordination with metal ions present in certain enzyme active sites, further enhancing binding affinity.
Experimental validation of these hypotheses is currently underway in several research laboratories. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate the compound's binding mode to biological targets at an atomic level. These structural insights will be crucial for optimizing the molecule's potency and selectivity.
In addition to its potential as a drug candidate, this compound may also serve as a valuable intermediate in synthetic chemistry. The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to explore novel derivatives with tailored properties. Such flexibility is essential for generating libraries of compounds for high-throughput screening assays aimed at identifying new therapeutic agents.
The development of new pharmaceuticals is a complex process that requires meticulous evaluation of chemical properties such as solubility, stability, and bioavailability. The compound 782455-03-2 has been designed with these considerations in mind. Its molecular structure aims to balance lipophilicity and polar surface area to ensure adequate absorption and distribution within biological systems. Furthermore, the incorporation of metabolically stable moieties minimizes degradation by enzymatic or chemical processes.
As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. Pyrimidine-based compounds remain at the forefront of innovation due to their versatility and biological relevance. The research surrounding 2-(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl-N-(1-cyano-1,2-dimethylpropyl)acetamide exemplifies this progress by combining classical pharmacophore design with modern computational techniques.
Future directions for this research include exploring synthetic routes that improve yield and scalability while maintaining structural integrity. Additionally, investigating the compound's behavior in vivo will provide critical data on its pharmacokinetics and potential therapeutic effects. Collaborative efforts between synthetic chemists and biologists will be essential for translating laboratory findings into clinical applications.
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